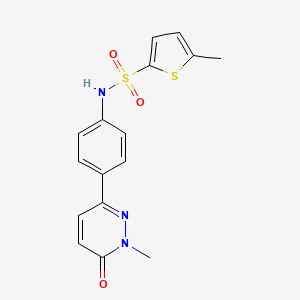

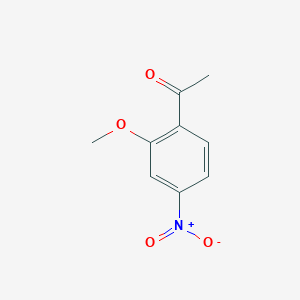

5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thiazolidinone derivatives, which are heterocyclic bioactive compounds, have been synthesized from isoniazid (INH) and screened as antimycobacterial agents . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by IR, 1H NMR, and mass spectroscopy data . For instance, the dihydropyrimidine ring in some compounds adopts a screw-boat conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reaction of isoniazid with appropriate benzaldehyde . This is followed by cyclocondensation with thiolactic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the crystal packing of some compounds is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .

科学的研究の応用

Cerebrovascular and Anticonvulsant Applications

- Cerebrovasodilatation and Anticonvulsant Activities : A series of thiophene sulfonamides, including derivatives similar to the specified compound, has been reported to show significant cerebrovasodilatation effects and anticonvulsant activities. Sulfonamide derivatives with specific substituents have demonstrated the ability to selectively increase cerebral blood flow in animal models without inducing unacceptable levels of diuresis (Barnish et al., 1981).

Antimicrobial and Enzyme Inhibition

- Antibacterial and Urease Inhibition : The compound's structural relatives have been synthesized and tested for their urease inhibition and hemolytic activities, showing significant antibacterial properties and potential as urease inhibitors (Noreen et al., 2017).

- Synthesis and Evaluation of Antimicrobial Activity : New derivatives have been synthesized and evaluated for their antimicrobial effectiveness, showcasing the potential of thiophene sulfonamide derivatives in combating microbial infections (Sarvaiya et al., 2019).

Ocular Hypotensive and Carbonic Anhydrase Inhibition

- Ocular Hypotensive Activities : Certain thiophene sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase, showing topical ocular hypotensive activity in glaucoma models. These findings highlight the potential use of such compounds in treating ocular conditions like glaucoma (Prugh et al., 1991).

Solubilization and Partitioning Studies

- Partitioning between Solvent and Micellar Media : Research on the solubilization behaviors of thiophene derivatives, including sulfonamide variations, has provided insights into their interactions with surfactants, offering a basis for understanding their distribution and behavior in biological systems (Saeed et al., 2017).

特性

IUPAC Name |

5-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-11-3-10-16(23-11)24(21,22)18-13-6-4-12(5-7-13)14-8-9-15(20)19(2)17-14/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGBNOJKCRHRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidine-1-carbonyl]-2-chloro-3-fluoropyridine](/img/structure/B2718328.png)

![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)

![Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2718331.png)

![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2718332.png)

![Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B2718334.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2718339.png)

![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718344.png)

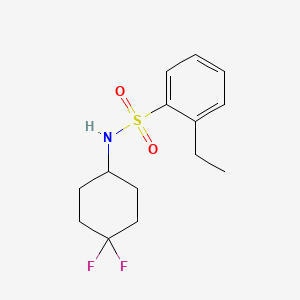

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)